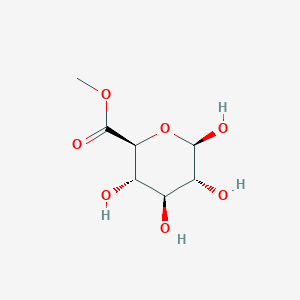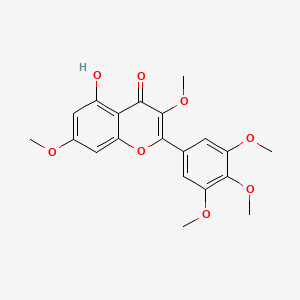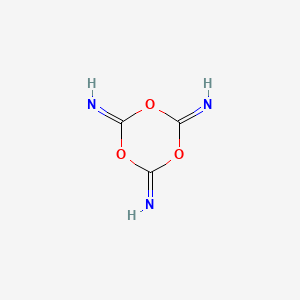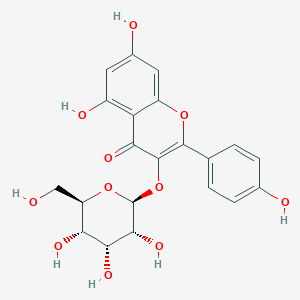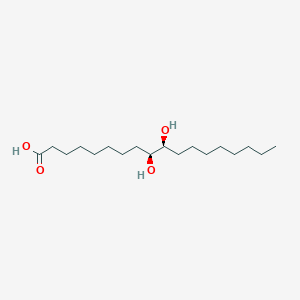
(9S,10S)-9,10-dihydroxystearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S, 10S)-9, 10-Dihydroxyoctadecanoic acid, also known as (9S, 10S)-dihydroxystearic acid or (9S, 10S)-dihydroxdyoctadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (9S, 10S)-9, 10-Dihydroxyoctadecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule (9S, 10S)-9, 10-Dihydroxyoctadecanoic acid has been primarily detected in urine. Within the cell, (9S, 10S)-9, 10-dihydroxyoctadecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
(S,S)-9,10-dihydroxyoctadecanoic acid is a 9,10-dihydroxyoctadecanoic acid diastereoisomer in which both stereocentres have S configuration. It is a conjugate acid of a (S,S)-9,10-dihydroxyoctadecanoate.
Applications De Recherche Scientifique
Plant-Pathogen Interactions and Enzymatic Studies
- Application in Plant Defense: (9S,10S)-9,10-dihydroxystearic acid and its related compounds, like 18-hydroxy-9,10-epoxystearic and 9,10,18-trihydroxystearic acids, play a role in plant-pathogen interactions. The enzyme cytochrome P450 CYP94A1, found in Vicia sativa, demonstrates enantioselectivity in converting oleic acid to these compounds, potentially influencing plant defense mechanisms (Pinot et al., 1999).
- Enzymatic Hydroxylation: Microsomes from yeast expressing CYP94A1 can hydroxylate 9,10-epoxystearic and 9,10-dihydroxystearic acids, forming 18-hydroxy derivatives. This activity is influenced by the stereochemistry of the 9, 10-epoxide and the nature of substituents on carbons 9 and 10 (Pinot et al., 2000).
Industrial and Commercial Applications
- Production and Derivatives from Palm Oils: Derived from palm oils, 9,10-dihydroxystearic acid (9,10-DHSA) and its derivatives have significant commercial applications in cosmetics, food, personal care, and pharmaceuticals. Development of these compounds in Malaysia highlights the importance of 9,10-DHSA in various industries (Koay et al., 2011).
Chemical and Physical Properties
- Chemical Conversion and Configuration Studies: The configuration of 9,10-dihydroxystearic acid has been studied, including its conversion to other forms. For example, (+)-cis-9,10-epoxystearic acid in Shorea robusta seed fat was converted to (-)-erythro-9,10-dihydroxystearic acid, revealing its absolute configuration (Korver & Ward, 1973).
- Reactivity with Strong Alkalis: 9,10-dihydroxystearic acid undergoes reactions like rearrangement and fission when treated with strong alkalis, leading to various by-products. This demonstrates its potential in chemical processes and its reactivity under specific conditions (Dytham & Weedon, 1960).
Biochemical Research
- Metabolism in Mammals: Research has explored how this compound is metabolized in mammals, such as mice. For instance, when mice were fed olive oil rich in oleic acid, the levels of 9,10-dihydroxystearic acid in their serum and erythrocyte membranes increased, indicating metabolic processes at play (Xue Chang-yong, 2010).
Propriétés
Formule moléculaire |
C18H36O4 |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m0/s1 |
Clé InChI |
VACHUYIREGFMSP-IRXDYDNUSA-N |
SMILES isomérique |
CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)O)O)O |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


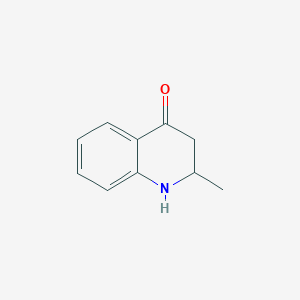
![(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252865.png)



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252872.png)


